2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
This compound is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted at the 3-position with a sulfanyl (-S-) group, a pyridin-4-yl moiety at the 5-position, and an amino (-NH₂) group at the 4-position. Such derivatives are often explored for their antimicrobial, anti-inflammatory, and enzyme-modulating properties due to the triazole and thiazole pharmacophores .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7OS2/c19-25-16(13-6-8-20-9-7-13)23-24-18(25)28-11-15(26)22-17-21-14(10-27-17)12-4-2-1-3-5-12/h1-10H,11,19H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCRHOFIKKDMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the regulation of dopamine release and synaptic plasticity in the nervous system. In pathological conditions, α-syn can form amyloid aggregates leading to neurotoxicity and neurodegeneration.
Mode of Action
The compound interacts with α-syn and has been shown to inhibit its aggregation. This interaction prevents the formation of amyloid fibrils, a key factor in the development of neurodegenerative diseases like Parkinson’s disease.
Biochemical Pathways
The compound’s interaction with α-syn affects the biochemical pathway of protein aggregation and amyloid fibril formation. By inhibiting α-syn aggregation, the compound can prevent the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites, which are common in Parkinson’s disease.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide represents a significant class of heterocyclic compounds known for their diverse biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
- Thioether Formation : The triazole derivative is reacted with a thiol compound to create the thioether linkage.
- Acetamide Formation : The final step involves the reaction of the thioether with an acylating agent to form the acetamide group.
Recent studies have reported yields ranging from moderate to high (e.g., up to 73%) depending on the specific reaction conditions used .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. Triazole derivatives are known to inhibit enzymes or interfere with cellular processes, leading to significant biological effects. Specifically, this compound may act as an inhibitor of enzymes involved in metabolic pathways or cellular signaling .
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
Antimicrobial Activity
Research indicates that triazole derivatives possess notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported as low as 0.125 μg/mL for certain derivatives .
- Antifungal Activity : Similar compounds have demonstrated antifungal effects against pathogens such as Candida albicans and Aspergillus fumigatus.
Anticancer Properties
Several studies suggest that triazole-containing compounds can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms. For example, structural modifications in the triazole moiety can enhance its cytotoxic effects against specific cancer cell lines .
Antioxidant Activity
The antioxidant potential of these compounds has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl). Some derivatives have shown significant inhibition rates compared to standard antioxidants, indicating their potential use in combating oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituents on the pyridine and thiazole rings can significantly influence the potency and selectivity of these compounds. For instance:
- The presence of electron-withdrawing groups often enhances antibacterial activity.
- Structural variations can also affect the binding affinity to target enzymes or receptors, impacting overall efficacy .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Inhibition of Tyrosinase Activity : A study investigated its role as an inhibitor of AbTYR (a type of tyrosinase), demonstrating that certain derivatives effectively reduced enzyme activity at micromolar concentrations. This suggests potential applications in skin whitening agents and treatment for hyperpigmentation disorders .
- Anticancer Screening : In vitro tests on various cancer cell lines revealed that specific derivatives exhibited cytotoxic effects comparable to established chemotherapeutics, warranting further investigation into their mechanisms and clinical applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a triazole structure exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess potent activity against various bacteria and fungi. In particular, studies have reported that similar compounds demonstrate effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The compound is hypothesized to share these properties due to its structural similarities.
Anticancer Properties
The triazole moiety has also been linked to anticancer activity. A study highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound may exhibit similar effects due to its structural characteristics.
Neuroprotective Effects
Emerging research suggests that triazole compounds can function as neuroprotectants. They have been studied for their ability to mitigate oxidative stress and inflammation in neuronal cells . This application could be significant in developing treatments for neurodegenerative diseases.
Fungicides and Herbicides
The compound's potential as an agricultural agent is notable. Triazole derivatives are widely utilized in agriculture as fungicides due to their ability to inhibit fungal growth. The compound may be effective against plant pathogens, thereby enhancing crop yield and health .
Pest Control
There is also potential for the compound to be developed into pest control agents. Its bioactive properties could be harnessed to create environmentally friendly pesticides that target specific pests without harming beneficial organisms.
Polymer Chemistry
In material science, the incorporation of triazole units into polymer matrices can enhance their thermal stability and mechanical properties. The compound could serve as a building block for creating advanced materials with tailored properties for specific applications .
Supramolecular Chemistry
The unique structural features of this compound allow it to participate in supramolecular assemblies. These assemblies can lead to innovative applications in drug delivery systems and nanotechnology.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited MIC values significantly lower than traditional antibiotics against resistant strains . This suggests that the compound may have enhanced efficacy in treating infections caused by drug-resistant bacteria.
- Neuroprotective Studies : Research on similar triazole compounds showed promising results in protecting neuronal cells from oxidative damage, indicating potential therapeutic strategies for conditions like Alzheimer’s disease .
- Agricultural Trials : Field trials using triazole-based fungicides showed a marked reduction in fungal diseases in crops, leading to improved yield and quality .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a nucleophilic site, enabling displacement reactions. For example:
-
Thiol exchange : The sulfanyl group can undergo substitution with other nucleophiles (e.g., amines, alcohols) under basic or acidic conditions. In structurally related compounds, this reaction has been utilized to introduce new functional groups or modify biological activity .
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Cross-coupling : Microwave-assisted Suzuki-Miyaura coupling has been reported for triazole-thioether derivatives, facilitating aryl group introductions at the sulfanyl position .
Table 1: Representative Sulfanyl Substitution Reactions
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Ethanol, triethylamine, 80°C | Replacement with -OCH2CH3 | 73% | |
| Benzylamine, DMF, microwave | Substitution with -NHBn | 82% |
Acylation and Alkylation of the Amino Group
The 4-amino group on the triazole ring is highly reactive toward electrophiles:
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Acylation : Reacts with acyl chlorides or anhydrides (e.g., acetyl chloride) to form amides. For instance, acetylation of similar triazole derivatives occurs in dichloromethane with pyridine as a base .
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Alkylation : Forms N-alkylated products with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF .
Table 2: Amino Group Functionalization Examples
| Reaction Type | Reagent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Acylation | Acetic anhydride | CH2Cl2 | N-acetyl-triazole derivative | 68% | |
| Alkylation | CH3I, K2CO3 | DMF | N-methyl-triazole derivative | 75% |
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Yields carboxylic acid and amine components. For example, treatment with HCl (6M) at reflux converts the acetamide to acetic acid and the corresponding amine .
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Basic hydrolysis : NaOH (2M) cleaves the amide bond, producing sodium acetate and free amine .
Electrophilic Aromatic Substitution
The pyridine and thiazole rings participate in electrophilic reactions:
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Nitration : Pyridinyl rings undergo nitration at the meta position under mixed acid (HNO3/H2SO4) conditions .
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Halogenation : Thiazole derivatives react with bromine in acetic acid to form 5-bromo-thiazoles .
Cycloaddition and Heterocycle Formation
The triazole core can engage in cycloaddition reactions:
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Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed to append additional heterocycles to triazole derivatives .
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Thiadiazole formation : Reaction with CS2 and hydrazine yields fused thiadiazole-triazole systems .
Oxidation and Reduction
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Sulfanyl oxidation : Treatment with H2O2 converts the -S- group to sulfoxide (-SO-) or sulfone (-SO2-).
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Nitro group reduction : Catalytic hydrogenation (H2/Pd-C) reduces nitro substituents to amines in related compounds .
Coordination Chemistry
The pyridinyl nitrogen and triazole amino group act as ligands for metal ions:
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Complexation : Forms stable complexes with transition metals (e.g., Cu(II), Zn(II)), which have been studied for catalytic and antimicrobial applications .
Stability and Degradation
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the triazole ring, acetamide linkage, and aromatic moieties. Key comparisons include:
Key Observations :
- Pyridine Position : The pyridinyl substituent’s position (2-, 3-, or 4-) significantly impacts bioactivity. For example, VUAA1 (3-pyridinyl) activates insect Orco receptors, while OLC15 (2-pyridinyl) acts as an antagonist . The target compound’s 4-pyridinyl group may enhance π-π stacking in protein binding.
- Amino vs. Alkyl Groups: The 4-amino group in the target compound (vs.
- Thiazole vs. Phenoxy/Phenyl Groups: The 4-phenyl-thiazole moiety in the target compound introduces a rigid, planar structure compared to phenoxyphenyl () or alkylphenyl groups (), which could influence membrane permeability or receptor selectivity.
Physicochemical and Pharmacokinetic Profiles
- Solubility: The 4-amino group and pyridinyl ring enhance water solubility compared to alkyl-substituted analogs (e.g., VUAA1, XlogP = 4.2 vs. target compound’s estimated XlogP = 3) .
- Melting Point : Thiazole-containing derivatives (e.g., target compound) typically exhibit higher melting points (>200°C) due to crystalline packing, whereas allyl-substituted analogs () melt at 161–184°C .
Q & A
Q. Advanced
- PASS (Prediction of Activity Spectra for Substances) : Predicts anti-inflammatory, analgesic, and antimicrobial activity based on structural descriptors .
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to COX-2 (PDB ID: 5KIR) or TNF-α (PDB ID: 2AZ5), correlating with experimental anti-exudative data .
What challenges arise in crystallographic studies of this compound?
Q. Advanced
- Crystal twinning : Common due to flexible sulfanyl and acetamide groups. Mitigated by slow evaporation in DMSO/water (3:1) at 4°C .
- Data refinement : SHELXL resolves disorder in the pyridinyl ring using restraints (SIMU/DELU) and anisotropic displacement parameters .
How do substituent variations impact structure-activity relationships (SAR)?
Q. Advanced
- Pyridinyl position : 4-Pyridinyl enhances solubility and H-bonding vs. 2- or 3-substituted analogs .
- Thiazole substitution : 4-Phenyl improves lipophilicity and membrane permeability, but electron-withdrawing groups (e.g., Cl) may reduce bioavailability .
How are spectral data contradictions (e.g., NMR splitting patterns) resolved?
Q. Advanced
- Variable temperature NMR : Identifies dynamic rotational isomerism in the sulfanyl-acetamide linkage .
- 2D NMR (HSQC/HMBC) : Assigns ambiguous proton-carbon correlations, particularly in crowded aromatic regions .
What in vivo models are suitable for advanced efficacy studies?
Q. Advanced
- Carrageenan-induced pleurisy in mice : Quantifies exudate volume and cytokine (IL-1β, TNF-α) levels via ELISA .
- Zymosan-induced peritonitis : Evaluates dose-dependent neutrophil migration inhibition .
What strategies address solubility limitations in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
